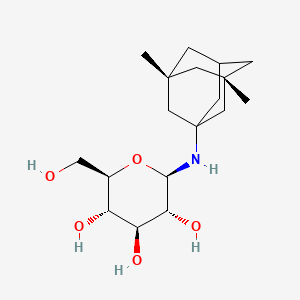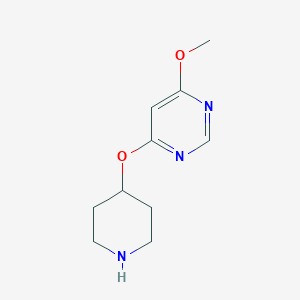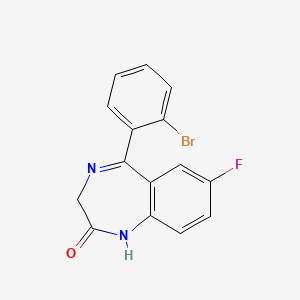
5-(2-Bromophenyl)-7-fluoro-1,3-dihydro-2H-1,4-benzodiazepin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Bromophenyl)-7-fluoro-1,3-dihydro-2H-1,4-benzodiazepin-2-one: is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects. This particular compound is of interest due to its unique structural features, which include a bromophenyl and a fluoro substituent, potentially offering distinct pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromophenyl)-7-fluoro-1,3-dihydro-2H-1,4-benzodiazepin-2-one typically involves multi-step organic reactions. One common method includes:
Formation of the benzodiazepine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step often involves a halogenation reaction, where a bromine atom is introduced to the phenyl ring.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can be used to modify the benzodiazepine core or the substituents, such as reducing a nitro group to an amine.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or Lewis acids for electrophilic substitution are commonly employed.
Major Products:
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzodiazepine derivatives.
科学研究应用
Chemistry:
Synthesis of novel benzodiazepine derivatives: The compound serves as a precursor for the synthesis of new benzodiazepine analogs with potential therapeutic applications.
Biology:
Receptor studies: Used in research to study the interaction with GABA receptors and other neurotransmitter systems.
Medicine:
Pharmacological research: Investigated for its potential anxiolytic, sedative, and anticonvulsant properties.
Industry:
Pharmaceutical development: Utilized in the development of new drugs targeting neurological and psychiatric disorders.
作用机制
The mechanism of action of 5-(2-Bromophenyl)-7-fluoro-1,3-dihydro-2H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor, a major inhibitory neurotransmitter in the central nervous system. By binding to the GABA receptor, the compound enhances the effect of GABA, leading to increased neuronal inhibition and resulting in sedative, anxiolytic, and anticonvulsant effects.
相似化合物的比较
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Known for its strong anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness: The presence of the bromophenyl and fluoro substituents in 5-(2-Bromophenyl)-7-fluoro-1,3-dihydro-2H-1,4-benzodiazepin-2-one may confer unique pharmacokinetic and pharmacodynamic properties, potentially offering advantages in terms of potency, duration of action, and side effect profile compared to other benzodiazepines.
属性
CAS 编号 |
153873-96-2 |
|---|---|
分子式 |
C15H10BrFN2O |
分子量 |
333.15 g/mol |
IUPAC 名称 |
5-(2-bromophenyl)-7-fluoro-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H10BrFN2O/c16-12-4-2-1-3-10(12)15-11-7-9(17)5-6-13(11)19-14(20)8-18-15/h1-7H,8H2,(H,19,20) |
InChI 键 |
APTIFBSTEIXFOB-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)NC2=C(C=C(C=C2)F)C(=N1)C3=CC=CC=C3Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


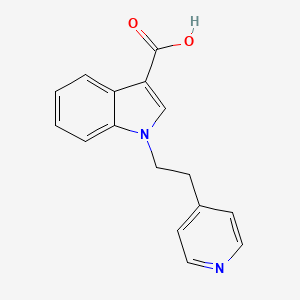
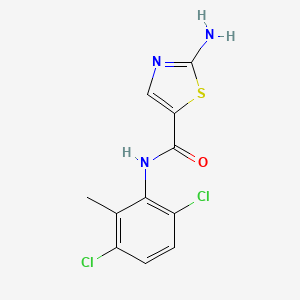
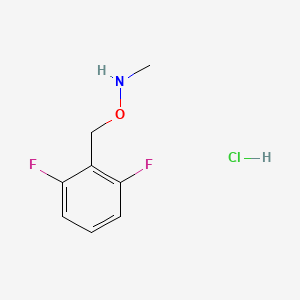
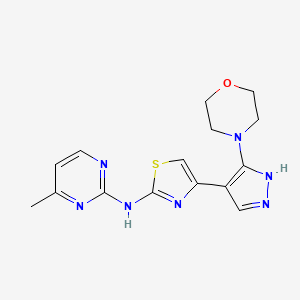
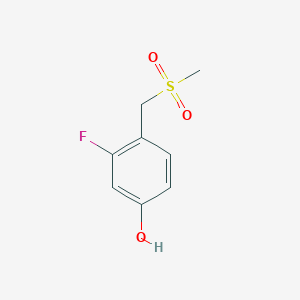
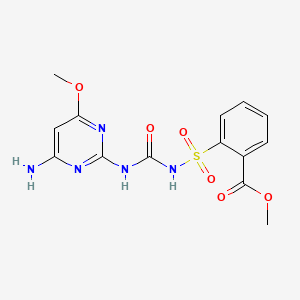
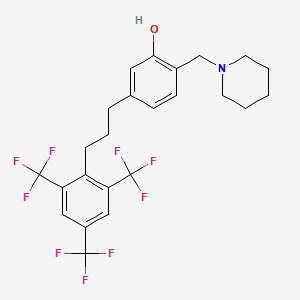
![5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole](/img/structure/B13853630.png)
![N-[2-(3-imidazol-1-ylpropylamino)-2-oxoethyl]-1H-indole-3-carboxamide;hydrochloride](/img/structure/B13853652.png)
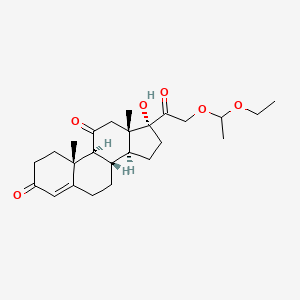
![2-[N-(D,L-Phenylglycine-d5)]crotonic Acid Ethyl Ester Potassium Salt](/img/structure/B13853665.png)

